![molecular formula C35H29ClO3 B13437593 1,1'-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene](/img/structure/B13437593.png)
1,1'-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene] is a complex organic compound with the molecular formula C35H29ClO3 and a molecular weight of 533.056 g/mol . This compound is characterized by its unique structure, which includes a chloro-substituted ethenylidene group and multiple phenylmethoxy groups. It is often used as an intermediate in the synthesis of various pharmaceuticals and chemical research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene] typically involves the reaction of 4-methoxybenzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate. This reaction forms the intermediate 4-methoxybenzyl chloride, which is then reacted with 4-methoxybenzyl alcohol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the chloro group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Dechlorinated compounds
Substitution: Hydroxylated or aminated derivatives
Applications De Recherche Scientifique
1,1’-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene] has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of new drugs, particularly non-steroidal antiestrogens with antitumor activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene] involves its interaction with specific molecular targets and pathways. The compound can bind to estrogen receptors, inhibiting their activity and thereby exerting antiestrogenic effects. This mechanism is particularly relevant in the context of its potential antitumor activity, where it can inhibit the growth of estrogen-dependent cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,1’-oxybis[4-methyl-]: Similar in structure but lacks the chloro and methoxy groups.
Benzene, 1-chloro-4-methoxy-: Contains a chloro and methoxy group but lacks the ethenylidene linkage.
Benzene, 1-chloro-4-(1-methylethenyl)-: Contains a chloro and ethenylidene group but lacks the methoxy groups .
Uniqueness
1,1’-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene] is unique due to its combination of chloro, methoxy, and ethenylidene groups, which confer specific chemical reactivity and potential biological activity. This combination makes it a valuable intermediate in the synthesis of pharmaceuticals and specialty chemicals.
Propriétés
Formule moléculaire |
C35H29ClO3 |
|---|---|
Poids moléculaire |
533.1 g/mol |
Nom IUPAC |
1-[1-chloro-2,2-bis(4-phenylmethoxyphenyl)ethenyl]-4-methoxybenzene |
InChI |
InChI=1S/C35H29ClO3/c1-37-31-18-16-30(17-19-31)35(36)34(28-12-20-32(21-13-28)38-24-26-8-4-2-5-9-26)29-14-22-33(23-15-29)39-25-27-10-6-3-7-11-27/h2-23H,24-25H2,1H3 |
Clé InChI |
AJHNFMVUTKTQPL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


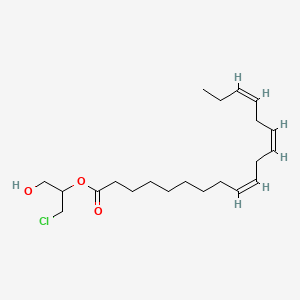
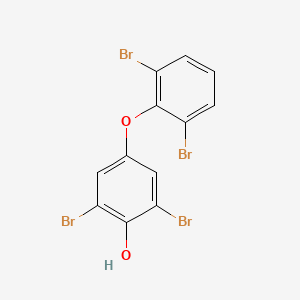

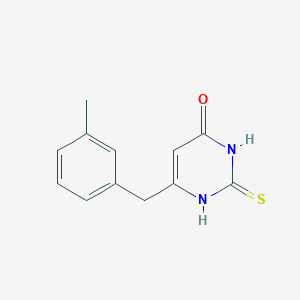
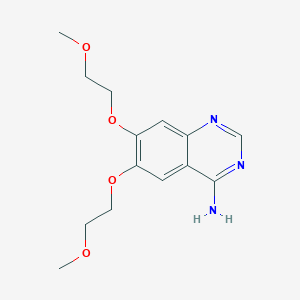
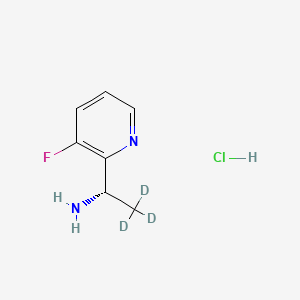
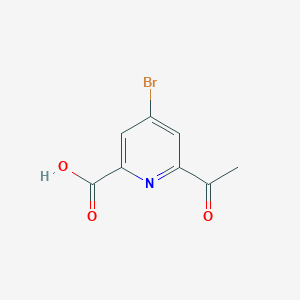
![1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)-](/img/structure/B13437568.png)
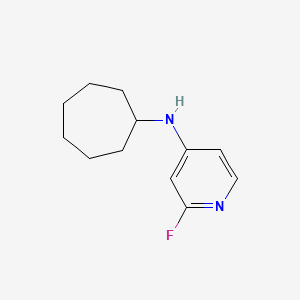
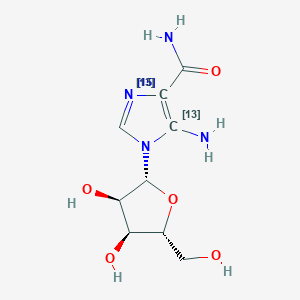
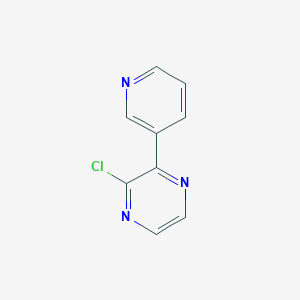

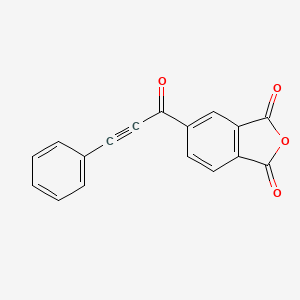
![benzyl 1-(4-hydroxy-3-methoxycarbonylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13437589.png)
